REACTION_CXSMILES
|
[CH:1]([C:3]1[C:11]2[O:12][CH2:13][CH2:14][C:10]=2[CH:9]=[C:5]2[O:6][CH2:7][CH2:8][C:4]=12)=[O:2].[OH-:15].[Na+]>[Ag-]=O>[O:6]1[CH2:7][CH2:8][C:4]2=[C:3]([C:1]([OH:15])=[O:2])[C:11]3[O:12][CH2:13][CH2:14][C:10]=3[CH:9]=[C:5]12 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C2C(OCC2)=CC2=C1OCC2
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.375 mmol
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (2.0 mL)
|
Type
|
ADDITION
|
Details
|
made acidic by dropwise addition of hydrochloric acid (25%)
|
Type
|
FILTRATION
|
Details
|
The obtained suspension is filtered off
|
Type
|
WASH
|
Details
|
washed with ice-cold water and heptane
|
Type
|
CUSTOM
|
Details
|
The residue is dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |